4-(3-hydroxypiperidine-1-carbonyl)pyridin-2(1H)-one
Overview
Description
4-(3-hydroxypiperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Characterization of Novel Compounds
A key application of 4-(3-hydroxypiperidine-1-carbonyl)pyridin-2(1H)-one is in the synthesis of new chemical entities. For example, studies have demonstrated its use in the creation of pyridine and pyridone derivatives, which are crucial in the development of new pharmaceuticals and materials. The synthesis of such compounds often involves complex chemical reactions, highlighting the versatility of this compound as a starting material or intermediate in organic synthesis (Latli et al., 2016; Azarifar & Golbaghi, 2015).
2. Studies on Molecular Structure and Tautomerism
Research has also focused on the molecular structure and tautomerism of compounds related to this compound. These studies are crucial for understanding the chemical behavior and properties of such compounds, which can influence their applications in various fields, including pharmaceuticals and material sciences (Vögeli & Philipsborn, 1973; Zborowski et al., 2013).
3. Development of Pharmaceutical Intermediates
Another significant application is in the development of pharmaceutical intermediates. These intermediates can be used in the synthesis of drugs and active pharmaceutical ingredients, showcasing the importance of this compound in medicinal chemistry (Husain et al., 2011; Takai et al., 1985).
4. Exploring Supramolecular Chemistry
Research in supramolecular chemistry has utilized this compound to study the formation of complex structures like helical complexes. These studies are fundamental to understanding the principles of molecular recognition, which can be applied in areas like sensor development and nanotechnology (Abe et al., 2008).
5. Enabling Metabolic Studies
This compound has also been used in metabolic studies, particularly in understanding the degradation pathways of pyridine compounds by microorganisms. Such research is crucial in environmental chemistry and bioremediation (Houghton & Cain, 1972).
Properties
IUPAC Name |
4-(3-hydroxypiperidine-1-carbonyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-9-2-1-5-13(7-9)11(16)8-3-4-12-10(15)6-8/h3-4,6,9,14H,1-2,5,7H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGONAQBWBQPNGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.